Tert-butyl 2-ethynylpiperidine-1-carboxylate belongs to the class of compounds known as carboxylates, specifically esters. Its structure features a tert-butyl group attached to a piperidine ring, along with an ethynyl substituent. This compound is often used as an intermediate in the synthesis of more complex organic molecules and has potential applications in drug development due to its pharmacological properties .
The synthesis of tert-butyl 2-ethynylpiperidine-1-carboxylate typically involves several steps, utilizing various reagents and conditions. One common method includes:
Technical Parameters:
The molecular structure of tert-butyl 2-ethynylpiperidine-1-carboxylate can be analyzed using various techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.
Crystallographic studies reveal bond lengths and angles that are consistent with typical piperidine derivatives, including:
Tert-butyl 2-ethynylpiperidine-1-carboxylate can participate in various chemical reactions:
The mechanism of action for tert-butyl 2-ethynylpiperidine-1-carboxylate primarily involves its interaction with biological macromolecules:
Studies suggest that modifications to this compound can lead to variations in biological activity, making it a candidate for further pharmacological exploration .
The compound is classified under GHS hazard statements indicating potential health risks such as irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .
Tert-butyl 2-ethynylpiperidine-1-carboxylate has several notable applications:
Tert-butyl 2-ethynylpiperidine-1-carboxylate represents a strategically important N-Boc-protected alkyne derivative where the ethynyl group is attached directly to the C2 position of the piperidine ring. This compound is systematically named according to IUPAC conventions as tert-but 2-ethynylpiperidine-1-carboxylate and bears the CAS Registry Number 255864-58-5, serving as its unique identifier in chemical databases [3] [5] [7]. The molecular framework consists of a piperidine core – a six-membered heterocyclic ring containing one nitrogen atom – modified at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 2-position with an ethynyl functional group. This structural combination yields the molecular formula C₁₂H₁₉NO₂ and a molecular weight of 209.28 g/mol [1] [3] [6]. The SMILES notation C#CC1N(C(OC(C)(C)C)=O)CCCC1 precisely encodes the compound's atomic connectivity [3] [7], while its stereochemical variants include the enantiomerically pure (2R)-tert-butyl 2-ethynylpiperidine-1-carboxylate (CAS 54157270) [2].
Table 1: Fundamental Chemical Identifiers of Tert-butyl 2-ethynylpiperidine-1-carboxylate
Property | Value |
---|---|
Systematic Name | tert-Butyl 2-ethynylpiperidine-1-carboxylate |
CAS Registry Number | 255864-58-5 |
Molecular Formula | C₁₂H₁₉NO₂ |
Molecular Weight | 209.28 g/mol |
SMILES Notation | C#CC1N(C(OC(C)(C)C)=O)CCCC1 |
Common Abbreviation | N-Boc-2-ethynylpiperidine |
MDL Number | MFCD13189966 |
The emergence of tert-butyl 2-ethynylpiperidine-1-carboxylate as a synthetic building block coincides with the growing importance of piperidine derivatives in pharmaceutical chemistry throughout the late 20th and early 21st centuries. Piperidine scaffolds have long been recognized as privileged structures in drug design due to their prevalence in bioactive molecules and natural products. The strategic incorporation of the ethynyl functionality at the C2 position specifically addresses synthetic challenges in creating sterically constrained architectures, enabling access to structurally complex molecules through click chemistry and metal-catalyzed coupling reactions [5]. The Boc-protecting group serves as the cornerstone of its handling and reactivity, providing temporary protection for the basic piperidine nitrogen during multi-step synthetic sequences while allowing mild deprotection under acidic conditions. This combination of features has established the compound as a versatile precursor to C2-functionalized piperidines, which are difficult to access through direct functionalization methods. The commercial availability of this building block from specialty chemical suppliers marks its recognition as a valuable intermediate for drug discovery programs targeting neurological disorders and other therapeutic areas [3] [7].
The molecular architecture of tert-butyl 2-ethynylpiperidine-1-carboxylate embodies several pharmacokinetically advantageous properties that explain its utility in medicinal chemistry. Computational analyses predict high gastrointestinal absorption and significant blood-brain barrier (BBB) penetration, making this scaffold particularly valuable for central nervous system (CNS) drug discovery campaigns [3] . The ethynyl moiety serves as a versatile chemical handle for structural diversification through copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient generation of triazole-containing compound libraries for biological screening. Moreover, the conformational constraint imparted by the ethynyl group at the C2 position allows medicinal chemists to explore spatially defined interactions with biological targets, potentially enhancing binding affinity and selectivity. Importantly, the compound exhibits favorable druglikeness parameters with no predicted inhibition of major cytochrome P450 isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), reducing the likelihood of metabolic complications in drug development [3] . These characteristics collectively position this building block as a structurally unique and pharmacokinetically promising intermediate for the development of novel therapeutic agents targeting GPCRs, kinases, and other protein classes where the piperidine motif demonstrates privileged binding capabilities.
Table 2: Computational Pharmacology Predictions for Tert-butyl 2-ethynylpiperidine-1-carboxylate
Parameter | Prediction/Value | Methodology |
---|---|---|
GI Absorption | High | BOILED-Egg Model |
BBB Permeation | Yes (CNS penetrant) | BOILED-Egg Model |
P-gp Substrate | No | SVM Model |
CYP450 Inhibition (all isoforms) | No inhibition predicted | Various SVM Models |
Consensus Log Po/w | 2.24 | iLOGP/XLOGP3/WLOGP/MLOGP/SILICOS-IT |
Water Solubility (ESOL) | 1.13 mg/mL; -2.27 logS | Delaney JS. 2004 |
Lipinski Rule Compliance | 0 Violations | Lipinski CA. et al. 2001 |
Medicinal Chemistry Utility | High (CNS applications) | Multi-parameter assessment |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1